Cas no 1807095-03-9 (2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid)

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid is a fluorinated pyridine derivative with a reactive iodo substituent and an acetic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The difluoromethyl group enhances metabolic stability and lipophilicity, while the iodine atom provides a handle for further functionalization via cross-coupling reactions. The acetic acid moiety allows for additional derivatization or conjugation. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals, where its structural features enable precise modifications for target-specific activity. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid structure
1807095-03-9 structure
商品名:2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid
CAS番号:1807095-03-9
MF:C9H8F2INO2
メガワット:327.066601753235
CID:4894009

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid
    • インチ: 1S/C9H8F2INO2/c1-4-2-5(12)6(3-7(14)15)13-8(4)9(10)11/h2,9H,3H2,1H3,(H,14,15)
    • InChIKey: YEEBMJKQFJIMHH-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C)C(C(F)F)=NC=1CC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • トポロジー分子極性表面積: 50.2
  • 疎水性パラメータ計算基準値(XlogP): 2

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029022021-500mg
2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid
1807095-03-9 95%
500mg
$1,836.65 2022-03-31
Alichem
A029022021-250mg
2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid
1807095-03-9 95%
250mg
$970.20 2022-03-31
Alichem
A029022021-1g
2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid
1807095-03-9 95%
1g
$2,895.00 2022-03-31

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acid 関連文献

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic acidに関する追加情報

2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic Acid: A Comprehensive Overview

The compound 2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic Acid (CAS No. 1807095-03-9) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 2, an iodo group at position 5, a methyl group at position 3, and an acetic acid moiety at position 6. These substituents collectively contribute to its distinct chemical behavior and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. The synthesis of 2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic Acid involves a series of carefully designed steps, including nucleophilic substitution, oxidation, and coupling reactions. These methods not only ensure high purity but also allow for the modulation of substituents to explore structural variations with enhanced functionality.

The structural features of this compound make it an attractive candidate for various applications. For instance, the presence of the iodo group at position 5 renders the molecule highly reactive in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reactivity is particularly valuable in drug discovery, where such reactions are employed to construct complex molecular frameworks with high precision. Additionally, the acetic acid moiety at position 6 introduces acidic properties, which can be exploited in applications ranging from catalysis to material science.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic Acid in the development of advanced materials. For example, researchers have investigated its use as a precursor for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. The unique combination of fluorinated and iodinated substituents in this compound provides additional functionality to these materials, enhancing their performance in diverse environments.

In the field of pharmacology, this compound has shown promise as a lead molecule for drug development. Its pyridine ring system is known to exhibit bioactivity across various therapeutic areas, including anticancer, antiviral, and anti-inflammatory agents. The difluoromethyl group at position 2 contributes to lipophilicity, which is crucial for drug absorption and bioavailability. Furthermore, the iodo group at position 5 can serve as a site for further functionalization, enabling the creation of derivative compounds with tailored pharmacokinetic profiles.

Another area where 2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic Acid has garnered significant attention is in electrochemistry. The molecule's electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of conductive polymers and organic field-effect transistors (OFETs). The acetic acid moiety at position 6 introduces carboxylic acid groups that can facilitate polymerization or act as anchoring points for metal ions, further enhancing the material's electronic characteristics.

From an environmental perspective, this compound has been studied for its potential role in pollution control technologies. For instance, researchers have explored its ability to act as a catalyst in the degradation of persistent organic pollutants (POPs) under UV light. The fluorinated substituent enhances the molecule's stability under harsh conditions, while the iodo group facilitates redox processes essential for pollutant breakdown. Such applications underscore the versatility of this compound across multiple disciplines.

In conclusion, 2-(Difluoromethyl)-5-iodo-3-methylpyridine-6-acetic Acid (CAS No. 1807095-03-9) is a multifaceted compound with immense potential in various scientific domains. Its unique structure enables diverse functionalities that are being actively explored by researchers worldwide. As advancements in synthetic methods and material science continue to unfold, this compound is poised to play an increasingly important role in driving innovation across industries.

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